3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(1-phenylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-11(6-12(16)17)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,13H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXQRSVUKGBSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with β-diketones or β-ketoesters.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in the formation of nitro derivatives.
Reduction: Reduction reactions can reduce nitro groups to amino groups, enhancing the compound's reactivity.
Substitution: Substitution reactions can replace hydrogen atoms with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: Common reagents include halogenating agents like bromine (Br₂) and alkylating agents like alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has shown potential in medicinal chemistry, with applications in the development of antileishmanial and antimalarial drugs. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Pyrazole Moieties
3-[4-Amino-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Propanoic Acid Hydrochloride
- Structure : Differs by the substitution of a trifluoromethyl (-CF₃) group at the pyrazole 3-position and a hydrochloride salt form.
- Molecular Weight : 223.15 g/mol (vs. ~246.25 g/mol for the target compound, assuming C₁₂H₁₃N₃O₂).
- Key Properties: The -CF₃ group enhances electronegativity and metabolic stability, while the hydrochloride salt improves aqueous solubility.
2-Oxo-3-(1-Phenyl-1H-Pyrazol-4-yl)Propanoic Acid
- Structure: Replaces the amino group with a ketone (C=O) at the β-carbon.
- Molecular Formula : C₁₂H₁₀N₂O₃ (vs. C₁₂H₁₃N₃O₂ for the target compound).
3-[4-(3,5-Dimethyl-Pyrazol-1-yl)-Phenyl]-Propanoic Acid
- Structure: Features a 3,5-dimethylpyrazole linked to a phenylpropanoic acid.
- Molecular Weight : 244.29 g/mol.
- Key Differences : Methyl groups on the pyrazole enhance lipophilicity (logP ~2.5 estimated) compared to the target compound’s unsubstituted pyrazole (logP ~1.8), favoring membrane permeability but possibly reducing water solubility .
Analogues with Heterocyclic Variations
3-(2-Amino-4-(4-Fluorophenyl)-1H-Imidazol-5-yl)-3-Phenylpropanoic Acid (11f)
- Structure : Replaces pyrazole with an imidazole ring and introduces a 4-fluorophenyl group.
- Key Properties: The imidazole’s additional nitrogen enables stronger hydrogen bonding.
3-Amino-3-(Pyridin-4-yl)Propanoic Acid
- Structure : Substitutes pyrazole with a pyridine ring.
- Impact : The pyridine’s basic nitrogen alters electronic properties, increasing polarity (logP ~0.5) compared to pyrazole-based compounds. This may limit blood-brain barrier penetration but improve solubility .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP (Estimated) | Key Functional Groups | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~246.25 | ~1.8 | -NH₂, -COOH, phenyl-pyrazole | Moderate (~10) |
| 3-[4-Amino-3-(CF₃)-Pyrazolyl]Propanoic Acid HCl | 223.15 | ~1.2 | -CF₃, -COOH, HCl salt | High (>50) |
| 2-Oxo-3-(1-Phenyl-Pyrazolyl)Propanoic Acid | 230.22 | ~1.5 | C=O, -COOH | Low (~5) |
| 11f (Imidazole Derivative) | ~341.34 | ~2.0 | -F, -NH₂, imidazole | Moderate (~15) |
Biological Activity
3-amino-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activity. This compound, characterized by the presence of an amino group and a phenyl-substituted pyrazole moiety, has shown potential in various therapeutic applications, particularly in modulating enzyme activity and influencing cellular processes.
- Molecular Formula : C12H12N2O2
- Molecular Weight : Approximately 216.24 g/mol
- CAS Number : 100142-73-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 1-phenyl-4-hydrazinopyrazole with an appropriate α-halo acid derivative. The reaction conditions, such as temperature and solvent choice, can be optimized to enhance yield and purity.
Research indicates that this compound interacts with various enzymes and proteins, influencing key cellular processes such as oxidative stress responses and inflammatory pathways. Notably, it has been shown to modulate the activity of kinases involved in cell signaling, which may have implications for therapeutic applications in diseases characterized by dysregulated signaling pathways.
Enzyme Interaction
The compound exhibits significant biological activity by inhibiting specific kinases that play crucial roles in regulating cell proliferation and survival. This inhibition can lead to altered cellular responses, making it a candidate for further investigation in therapeutic contexts, particularly for inflammatory diseases and cancer .
Case Studies and Research Findings
Several studies have evaluated the anti-inflammatory activity of derivatives related to this compound. For instance, a study synthesized novel derivatives of 3-(1,3-diphenyl-1H-pyrazole-4-yl)propanoic acid and assessed their anti-inflammatory properties. Among these derivatives, some exhibited significant anti-inflammatory activity, indicating the potential of this compound class in therapeutic applications .
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid | Hydroxymethyl group | Exhibits antioxidant properties |
| 3-amino-2-(1-phenyl-1H-pyrazol-4-yl)methylpropanoic acid | Methyl substitution | Potentially different pharmacological profile |
| 3-(4-(trifluoromethoxy)phenyl)-pyrazole derivatives | Trifluoromethoxy group | Enhanced lipophilicity and bioavailability |
The uniqueness of this compound lies in its specific amino acid structure combined with the phenyl-substituted pyrazole ring, which may confer distinct biological activities not observed in other similar compounds.
Q & A
Q. How can this compound be integrated into materials science or catalysis research?
- Methodological Answer :
- Coordination Polymers : Explore metal-organic frameworks (MOFs) using the carboxylate group as a ligand (e.g., Zn²⁺ nodes) .
- Organocatalysis : Leverage the amino group for asymmetric catalysis (e.g., aldol reactions in chiral environments) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
